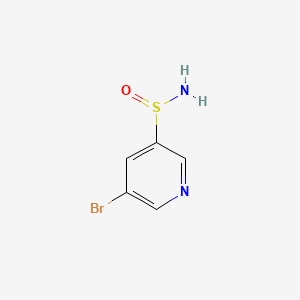
5-Bromopyridine-3-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopyridine-3-sulfinamide: is a chemical compound with the molecular formula C5H5BrN2O2S . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and sulfinamide groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-3-sulfinamide typically involves the bromination of pyridine derivatives followed by the introduction of the sulfinamide group. One common method includes the reaction of 5-bromopyridine with sulfinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromopyridine-3-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Produces sulfonamides.
Reduction: Yields amines.
Substitution: Forms various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromopyridine-3-sulfinamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications .
Medicine: The compound and its derivatives are investigated for their antimicrobial and anticancer properties. They are also used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-Bromopyridine-3-sulfinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromonicotinamide
- 5-Bromopyridine-3-sulfonamide
Comparison: While these compounds share structural similarities, 5-Bromopyridine-3-sulfinamide is unique due to the presence of the sulfinamide group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H5BrN2OS |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
5-bromopyridine-3-sulfinamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-1-5(10(7)9)3-8-2-4/h1-3H,7H2 |
Clé InChI |
JUOYFPMTONTHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)S(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


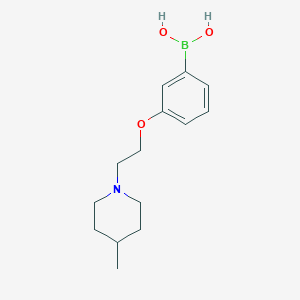
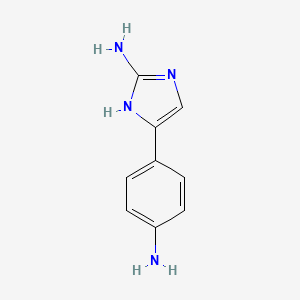
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
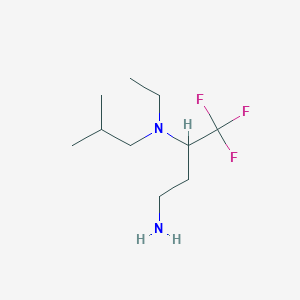
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)

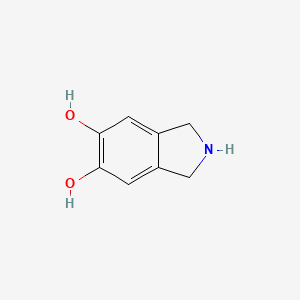
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
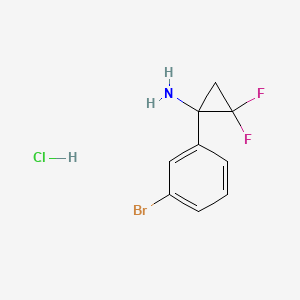
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
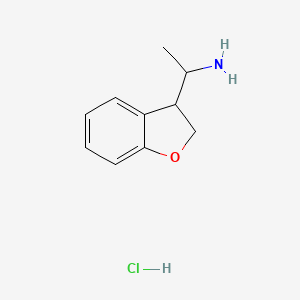
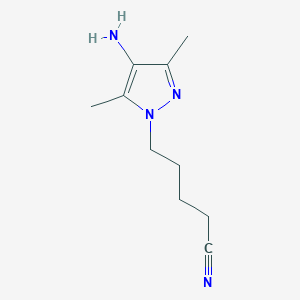
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
